molecular formula C9H18FNO4S B13483262 tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate

tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate

Cat. No.: B13483262
M. Wt: 255.31 g/mol
InChI Key: SBZRBOUTNAAJDM-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a fluorosulfonyl-containing reagent. One common method is the nucleophilic substitution reaction where the fluorosulfonyl group is introduced to the propyl chain of the carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to remove the fluorosulfonyl group, resulting in the formation of simpler carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of simpler carbamate derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways. Its ability to inhibit certain enzymes makes it a candidate for drug development in areas such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, thereby exerting its effects. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
  • tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate

Comparison: tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate is unique due to the specific positioning of the fluorosulfonyl group on the propyl chain. This structural feature distinguishes it from similar compounds, such as tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate, which has the fluorosulfonyl group on an ethyl chain. The differences in chain length and positioning of functional groups can lead to variations in chemical reactivity and biological activity, making each compound unique in its applications and effects.

Properties

Molecular Formula

C9H18FNO4S

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-(2-fluorosulfonylpropyl)-N-methylcarbamate

InChI

InChI=1S/C9H18FNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3

InChI Key

SBZRBOUTNAAJDM-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)F

Origin of Product

United States

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